molecular formula C12H24N4O2 B14480289 1,3,5,7-Tetraethyl-1,3,5,7-tetrazocane-2,6-dione CAS No. 65133-63-3

1,3,5,7-Tetraethyl-1,3,5,7-tetrazocane-2,6-dione

Cat. No.: B14480289
CAS No.: 65133-63-3
M. Wt: 256.34 g/mol
InChI Key: OXOZCTLPATZEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5,7-Tetraethyl-1,3,5,7-tetrazocane-2,6-dione is a chemical compound that belongs to the class of tetrazocanes This compound is characterized by its unique structure, which includes four ethyl groups and two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7-tetraethyl-1,3,5,7-tetrazocane-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted hydrazines with diketones in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetraethyl-1,3,5,7-tetrazocane-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1,3,5,7-Tetraethyl-1,3,5,7-tetrazocane-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for potential biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3,5,7-tetraethyl-1,3,5,7-tetrazocane-2,6-dione exerts its effects involves interactions with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo redox reactions makes it useful in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,3,5,7-Tetranitro-1,3,5,7-tetrazocane: Known for its use in explosives.

    1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane: An organosilicon compound with unique structural properties.

    1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Used as a ligand in catalysis.

Properties

CAS No.

65133-63-3

Molecular Formula

C12H24N4O2

Molecular Weight

256.34 g/mol

IUPAC Name

1,3,5,7-tetraethyl-1,3,5,7-tetrazocane-2,6-dione

InChI

InChI=1S/C12H24N4O2/c1-5-13-9-14(6-2)12(18)16(8-4)10-15(7-3)11(13)17/h5-10H2,1-4H3

InChI Key

OXOZCTLPATZEFQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CN(C(=O)N(CN(C1=O)CC)CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.